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Compound of Interest

Compound Name: Ondansetron-13C,d3

Cat. No.: B8075438

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der ICH M10-Richtlinien fur die
bioanalytische Methodenvalidierung von Ondansetron mit anderen etablierten Standards wie
denen der FDA und EMA. Die hier prasentierten Daten und Protokolle wurden aus
veroffentlichten Studien zusammengetragen, um eine fundierte Grundlage fur die
Methodenentwicklung und -validierung zu schaffen.

Zusammenfassung der quantitativen
Leistungsdaten

Die folgende Tabelle fasst die typischen Leistungsmerkmale von validierten bioanalytischen
Methoden zur Quantifizierung von Ondansetron in humanem Plasma zusammen. Die Daten
stammen aus verschiedenen Veroffentlichungen, die unterschiedliche chromatographische

Techniken anwenden.
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Validierungsparam  LC-MS/MS Methode LC-MS/MS Methode
HPLC-UV Methode

eter 1 2
Linearitatsbereich 0.10 - 40 ng/mL 0.2 - 60 ng/mL 1.5 - 200 ng/mL
Untere
Nachweisgrenze 0.10 ng/mL 0.2 ng/mL 1.5 ng/mL
(LLOQ)
Intra-Assay Préazision

3.7-11.6% 1.6-7.7% 1.7-12.5%
(%RSD)
Inter-Assay Prézision

5.6 -12.3% 21-51% 3.0-7.0%
(%RSD)
Genauigkeit (%-

) 100.4 - 107.1% 97.9 - 105.1% 93.5 - 100.2%

Abweichung)
Wiederfindung >85% Nicht berichtet >90%

Vergleich der Akzeptanzkriterien fiir die Validierung

Diese Tabelle stellt die Akzeptanzkriterien fir Schlisselparameter der bioanalytischen
Methodenvalidierung gemaf den Richtlinien von ICH M10, FDA und EMA vergleichend dar.
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Validierungsparam

ICH M10 FDA (2018) EMA (2011)
eter
o +15% der nominalen +15% der nominalen +15% der nominalen
Genauigkeit ] ] ]
Konzentration (x20% Konzentration (x20% Konzentration (x20%
(Accuracy)

am LLOQ)

am LLOQ)

am LLOQ)

Préazision (Precision)

<15% RSD (£20% am
LLOQ)

<15% RSD (£20% am
LLOQ)

<15% RSD (£20% am
LLOQ)

Keine signifikanten

Interferenzen am

Keine signifikanten

Interferenzen am

Keine signifikanten

Interferenzen am

Selektivitat ] ) ] ) ] ]
Retentionszeitpunkt Retentionszeitpunkt Retentionszeitpunkt
des Analyten und IS des Analyten und IS des Analyten und IS
Muss untersucht
werden, um
sicherzustellen, dass

_ _ . Muss untersucht Muss untersucht

Matrixeffekt die Prazision,

Stabilitat (Freeze-
Thaw, Bench-Top,

Langzeit)

o werden werden
Genauigkeit und
Empfindlichkeit nicht
beeintrachtigt werden
Die mittleren Die mittleren Die mittleren

Konzentrationen
sollten innerhalb von
+15% der nominalen

Konzentration liegen

Konzentrationen
sollten innerhalb von
+15% der nominalen

Konzentration liegen

Konzentrationen
sollten innerhalb von
+15% der nominalen

Konzentration liegen

Detaillierte experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeinen Schritte fur die bioanalytische

Methodenvalidierung von Ondansetron mittels Flissigchromatographie-Tandem-

Massenspektrometrie (LC-MS/MS), basierend auf etablierten Methoden.

Probenvorbereitung: Fliissig-Fliissig-Extraktion (LLE)

e Zu 200 pL Humanplasma werden 50 pL des internen Standards (IS, z. B. Tropisetron) und

100 pL einer basischen Loésung (z. B. 0,1 M NaOH) gegeben und gevortext.
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Es werden 1 mL Extraktionslésungsmittel (z. B. Ethylacetat) hinzugeflgt.
Die Probe wird fir 10 Minuten intensiv gevortext.
Anschlie3end wird fiir 10 Minuten bei 4000 rpm zentrifugiert.

Die organische Phase wird in ein sauberes Roéhrchen tberfiihrt und unter einem leichten
Stickstoffstrom bei 40°C zur Trockne eingedampft.

Der Ruckstand wird in 100 pL der mobilen Phase rekonstituiert.

Ein Aliquot von 10 pL wird in das LC-MS/MS-System injiziert.

Chromatographische Bedingungen

Saule: Eine C18-Umkehrphasensaule (z. B. 50 x 2.1 mm, 3.5 pm) wird verwendet.

Mobile Phase: Ein isokratischer oder Gradientenfluss einer Mischung aus einem wassrigen
Puffer (z. B. 0,1% Ameisensaure in Wasser) und einem organischen Losungsmittel (z. B.
Acetonitril oder Methanol).

Flussrate: Typischerweise zwischen 0,2 und 0,5 mL/min.

Saulentemperatur: Raumtemperatur oder kontrolliert bei 25-40°C.

Massenspektrometrische Detektion

lonisierungsmodus: Elektrospray-lonisierung (ESI) im positiven Modus.
Detektionsmodus: Multiple Reaction Monitoring (MRM).

Ubergange: Fiir Ondansetron wird typischerweise der Ubergang von m/z 294 nach m/z 170
uberwacht. Fur den internen Standard (z. B. Tropisetron) wird der Ubergang von m/z 285
nach m/z 124 verwendet.

Gerateparameter: Die spezifischen Spannungen und Gasflisse (z. B. Kollisionsgas,
Vorhanggas) werden fur eine optimale Signalintensitat des Analyten und des IS optimiert.
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Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der bioanalytischen
Methodenvalidierung und den logischen Vergleich der Richtlinien.
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Abbildung 1: Allgemeiner Arbeitsablauf der bioanalytischen Methodenvalidierung.
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Abbildung 2: Logischer Vergleich der Akzeptanzkriterien der Richtlinien.

» To cite this document: BenchChem. [Vergleichsleitfaden zur bioanalytischen
Methodenvalidierung fiir Ondansetron gemaf den ICH M10-Richtlinien]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8075438#ich-m10-
guidelines-for-ondansetron-bioanalytical-method-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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